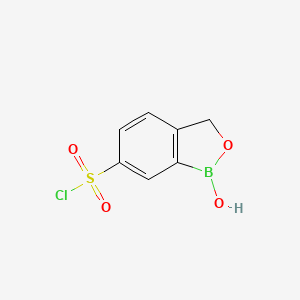
1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride (HBDBSC) is an organic compound that belongs to the class of boron-containing compounds, known as boronates. It has been widely used in the synthesis of various organic compounds, due to its unique properties. HBDBSC is an important building block for the synthesis of organic compounds, due to its ability to form strong covalent bonds with other molecules. It can also be used in the synthesis of polymers, and in the production of catalysts.
Wissenschaftliche Forschungsanwendungen
Antifungal Agent
1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid has been investigated as an antifungal agent. Specifically, a related compound called 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690) has shown promise in treating onychomycosis—a fungal infection affecting toenails and fingernails. Clinical trials are underway to evaluate its efficacy as a topical treatment .
Antimalarial Agent
Researchers have explored the antimalarial potential of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid derivatives. Notably, 6-(2-(alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles exhibited remarkable potency against Plasmodium falciparum strains in vitro (with IC50 values ranging from 0.2 to 22 nM). Additionally, compound 9 demonstrated efficacy against P. berghei in infected mice .
Boron-Containing Antimalarial Agent
Efficient synthesis is crucial for antimalarial therapeutics. 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid, also known as 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole , has been identified as a potent boron-containing antimalarial agent. Its preclinical development shows an impressive IC50 value of 26 nM against Plasmodium falciparum .
Wirkmechanismus
Target of Action
A related compound, an3661, targets theCleavage and Polyadenylation Specificity Factor subunit 3 (PfCPSF3) in Plasmodium falciparum . PfCPSF3 is crucial for the parasite’s survival, making it an attractive target for antimalarial drugs .
Mode of Action
Benzoxaboroles, the class of compounds to which it belongs, are known to form covalent bonds with their targets, leading to inhibition of the target’s function .
Biochemical Pathways
The inhibition of pfcpsf3 by related compounds disrupts mrna processing in plasmodium falciparum, affecting the parasite’s survival .
Result of Action
The inhibition of pfcpsf3 by related compounds leads to the disruption of mrna processing, affecting the survival of plasmodium falciparum .
Eigenschaften
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-6-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4S/c9-14(11,12)6-2-1-5-4-13-8(10)7(5)3-6/h1-3,10H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNXREKCFFQIEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)S(=O)(=O)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.45 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

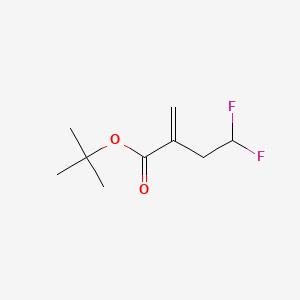
![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6610108.png)
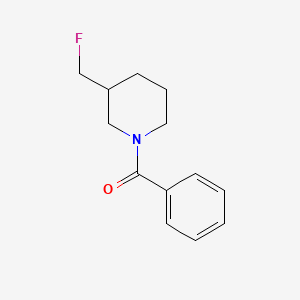
![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B6610117.png)
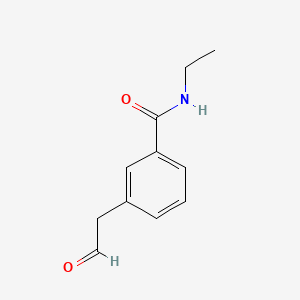
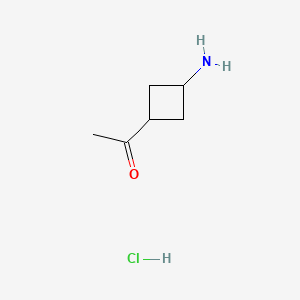

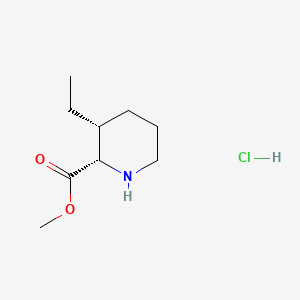


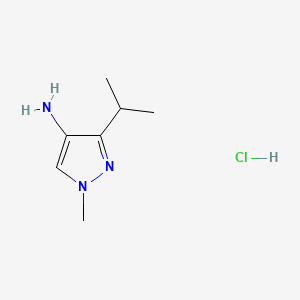
![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)
![6-[(4-methoxyphenyl)methyl]-7-oxo-5-(trifluoromethyl)-6-azaspiro[2.5]octane-4-carboxylic acid](/img/structure/B6610205.png)
![methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate](/img/structure/B6610209.png)